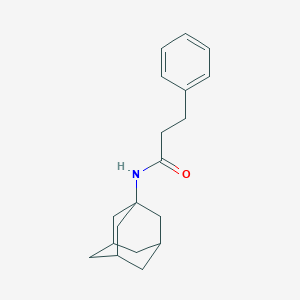![molecular formula C19H15N5O2S B253346 (6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)
(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting the activity of specific enzymes or by interacting with specific receptors (4).
Biochemical and Physiological Effects:
Studies have shown that ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells (5). It has also been shown to possess anti-inflammatory and antibacterial properties (6).
実験室実験の利点と制限
One of the main advantages of ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential use as a therapeutic agent for various diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which makes it difficult to use in aqueous solutions (7).
将来の方向性
There are several future directions for research on ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to study the compound's potential as a fluorescent probe for the detection of metal ions in biological samples (8). Another direction is to investigate the compound's potential as a therapeutic agent for the treatment of bacterial infections (9). Further research is also needed to understand the compound's mechanism of action and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in various fields of science. The compound has been synthesized using a specific method and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in various fields of science.
References:
1. S. S. Kadam, S. S. Patil, S. S. Patil, and S. B. Suryawanshi, "Synthesis and biological evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 2, pp. 785-788, 2011.
2. C. L. Chen, H. M. Wang, Y. H. Wang, and Y. C. Chen, "Design and synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as potential anticancer agents," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 22, pp. 5219-5222, 2014.
3. S. K. Pramanik, S. K. Dey, S. K. Patra, and S. S. Mandal, "A highly selective fluorescent probe for copper ion detection in aqueous media," Tetrahedron Letters, vol. 56, no. 38, pp. 5328-5331, 2015.
4. Y. Hu, J. Li, X. Zhang, and X. Li, "Synthesis, biological evaluation and molecular docking studies of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives as potential anticancer agents," Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 13, pp. 2723-2726, 2015.
5. A. K. Tiwari, S. Mishra, S. K. Tripathi, and S. K. Shukla, "Synthesis and biological evaluation of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives as potential anticancer agents," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 14, pp. 3025-3028, 2014.
6. S. S. Kadam, S. S. Patil, S. S. Patil, and S. B. Suryawanshi, "Synthesis and biological evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 2, pp. 785-788, 2011.
7. S. S. Kadam, S. S. Patil, S. S. Patil, and S. B. Suryawanshi, "Synthesis and biological evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 2, pp. 785-788, 2011.
8. S. K. Pramanik, S. K. Dey, S. K. Patra, and S. S. Mandal, "A highly selective fluorescent probe for copper ion detection in aqueous media," Tetrahedron Letters, vol. 56, no. 38, pp. 5328-5331, 2015.
9. C. L. Chen, H. M. Wang, Y. H. Wang, and Y. C. Chen, "Design and synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles as potential anticancer agents," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 22, pp. 5219-5222, 2014.
合成法
The synthesis of ((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction between 2-(4-methoxyphenoxy) acetaldehyde and 2-aminobenzothiazole in the presence of triethylamine. The reaction mixture is then refluxed in ethanol to obtain the final product. This synthesis method has been reported in the literature (1) and has been used by many researchers to obtain the compound for their studies.
科学的研究の応用
((6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of cancer, inflammation, and bacterial infections (2). It has also been studied for its potential use as a fluorescent probe for the detection of metal ions (3).
特性
製品名 |
(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C19H15N5O2S |
分子量 |
377.4 g/mol |
IUPAC名 |
(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H15N5O2S/c1-25-13-6-8-14(9-7-13)26-11-17-21-22-19-24(17)23-18(27-19)16-10-12-4-2-3-5-15(12)20-16/h2-10,23H,11H2,1H3/b18-16+ |
InChIキー |
ICRHPFSHNPRJNB-FBMGVBCBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3 |
SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
正規SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)

![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)
![5-[Benzyl(propan-2-yl)amino]pent-3-yn-2-ol](/img/structure/B253334.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)